
1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups, a trifluoroethoxy group, and an amine group attached to the pyrazole ring. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and an appropriate leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1245823-40-8 |
|---|---|
Molecular Formula |
C7H10F3N3O |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1,5-dimethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine |
InChI |
InChI=1S/C7H10F3N3O/c1-4-5(11)6(12-13(4)2)14-3-7(8,9)10/h3,11H2,1-2H3 |
InChI Key |
IENMWGAOPDDHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
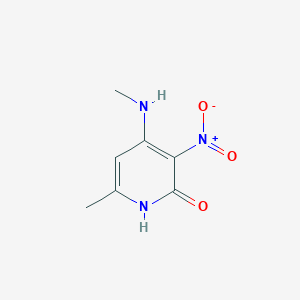
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
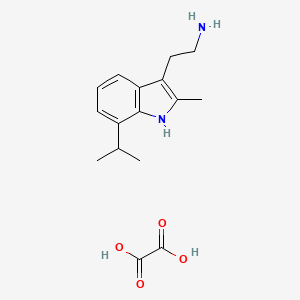
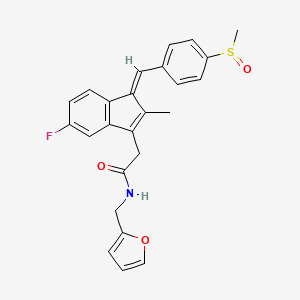
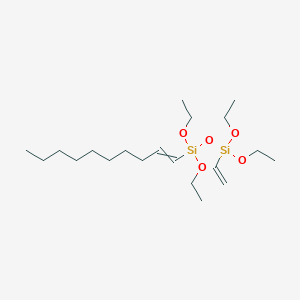
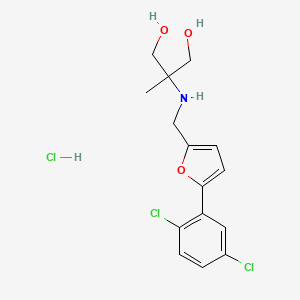
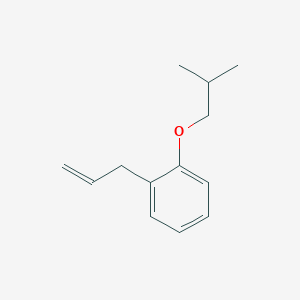
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
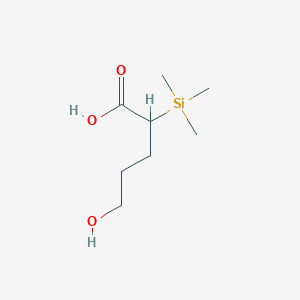
![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)

